![molecular formula C12H13N5 B6437744 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine CAS No. 2548996-75-2](/img/structure/B6437744.png)
2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of particular interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
N-alkylation: The final step involves the N-alkylation of the pyrimidine core with a pyrimidin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Potential Chemical Reactions
Pyrimidine derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives.
Oxidation Reactions
Oxidation reactions can convert pyrimidine derivatives into their corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). These reactions are typically mild and can be controlled to achieve specific oxidation products.
Reduction Reactions
Reduction reactions can convert pyrimidine derivatives into their corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. These reactions are useful for introducing or modifying functional groups on the pyrimidine ring.
Substitution Reactions
Substitution reactions, particularly nucleophilic substitution, are common in pyrimidine chemistry. These reactions can occur at various positions on the pyrimidine ring, depending on the substituents present. Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Synthetic Routes for Related Compounds
While specific synthetic routes for 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine are not detailed, related pyrimidine derivatives often involve multi-step syntheses. These may include:
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Cyclization Reactions: Forming the pyrimidine core from appropriate precursors such as substituted ureas.
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Alkylation and Arylation: Introducing alkyl or aryl groups onto the pyrimidine ring using palladium-catalyzed coupling reactions.
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Substitution and Modification: Modifying existing pyrimidine derivatives through nucleophilic substitution or other reactions to introduce specific functional groups.
Data and Research Findings
Given the lack of specific data on This compound , the following table summarizes general chemical reactions applicable to pyrimidine derivatives:
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | H₂O₂, m-CPBA | Mild conditions | N-oxides |
Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions | Amines |
Substitution | Amines, thiols, NaH | Basic conditions | Substituted pyrimidines |
Research on pyrimidine derivatives highlights their potential in medicinal chemistry, particularly in developing drugs with anti-inflammatory and anticancer properties . The structural modifications achieved through chemical reactions are crucial for enhancing biological activity.
Scientific Research Applications
Phosphodiesterase Inhibition
One of the primary applications of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is as an inhibitor of phosphodiesterase enzymes, particularly PDE10A. This enzyme plays a crucial role in the regulation of cyclic nucleotides, which are important for various cellular processes.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the optimization of pyrimidine-based inhibitors for PDE10A. The compound exhibited significant inhibitory activity with a Ki value of 8.2 pM, demonstrating its potential in treating disorders such as schizophrenia and other neuropsychiatric conditions .
Compound | Ki (pM) | Selectivity |
---|---|---|
This compound | 8.2 | >5000-fold over other PDEs |
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in anticancer applications. The inhibition of specific kinases involved in tumor growth and proliferation has been a focus area.
Case Study : A related compound was evaluated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into the structure-activity relationships (SAR) of pyrimidine derivatives .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features that facilitate interaction with biological targets.
Key Structural Features
- Cyclopropyl Group : Enhances binding affinity to target enzymes.
- Pyrimidine Moiety : Provides essential hydrogen bonding capabilities.
- Amine Functional Group : Increases solubility and bioavailability.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variations in substituents on the pyrimidine ring can lead to derivatives with enhanced pharmacological profiles.
Derivative | Activity | Notes |
---|---|---|
6-Chloro derivative | High PDE10A inhibition | Enhanced selectivity observed |
Thiophenyl variant | Moderate anticancer activity | Further studies needed |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and antitumor activities.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives: Studied as CDK6 inhibitors with potent antitumor activities.
Uniqueness
2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is unique due to its specific structural features, such as the cyclopropyl group and the pyrimidin-2-ylmethyl substitution, which may confer distinct biological activities and pharmacological properties .
Biological Activity
2-Cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its pyrimidine moiety, has been studied for its pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.
The primary biological target of this compound is Cyclin-Dependent Kinase 6 (CDK6) . The compound acts as an inhibitor of CDK6, which plays a crucial role in regulating the cell cycle and transcription pathways. By inhibiting CDK6, the compound induces significant anti-proliferative effects on various cancer cell lines, including human breast and gastric cancer cells .
Antitumor Activity
Research indicates that this compound exhibits notable anti-proliferative activity against cancer cells. In vitro studies have shown that this compound effectively inhibits the growth of:
- Human Breast Cancer Cells : The compound demonstrated a dose-dependent reduction in cell viability.
- Human Gastric Cancer Cells : Similar anti-proliferative effects were observed.
These findings suggest that the compound may serve as a potential therapeutic agent in oncology .
The biochemical properties of this compound include:
Property | Description |
---|---|
Molecular Formula | C12H14N4 |
Molecular Weight | 218.27 g/mol |
Solubility | Soluble in DMSO and methanol |
Stability | Stable under normal laboratory conditions |
These properties facilitate its use in various biochemical assays and therapeutic applications .
Case Studies
Several studies have highlighted the efficacy of pyrimidine derivatives, including this compound, in targeting specific cancer types:
- Breast Cancer Model : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer.
- Gastric Cancer Model : Another investigation revealed that the compound effectively inhibited tumor growth and induced apoptosis in gastric cancer cell lines.
These case studies underscore the potential of this compound as a promising candidate for cancer therapy .
Properties
IUPAC Name |
2-cyclopropyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-5-13-11(14-6-1)8-16-10-4-7-15-12(17-10)9-2-3-9/h1,4-7,9H,2-3,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQIJUNVOIOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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